Cas no 2624134-47-8 (6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid)

6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid is a structurally unique compound featuring a nitroso group and a carboxylic acid functionality within a spirocyclic framework. This configuration imparts distinctive reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of heterocyclic compounds and functionalized spirocycles. The nitroso group offers potential for further derivatization, while the carboxylic acid moiety enhances solubility and facilitates conjugation. Its rigid spirocyclic core may contribute to steric constraints, useful in designing molecules with specific stereochemical properties. This compound is of interest in medicinal chemistry and materials science for its ability to serve as a building block in complex molecular architectures.
6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid structure
2624134-47-8 structure
商品名:6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid
CAS番号:2624134-47-8
MF:C10H16N2O3
メガワット:212.245642662048
CID:6016041
PubChem ID:165905798

6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-nitroso-6-azaspiro[4.5]decane-8-carboxylic acid
    • EN300-27752200
    • 2624134-47-8
    • 6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid
    • インチ: 1S/C10H16N2O3/c13-9(14)8-3-6-10(4-1-2-5-10)12(7-8)11-15/h8H,1-7H2,(H,13,14)
    • InChIKey: JNOORMWOFDFTTP-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CN(C2(CC1)CCCC2)N=O)=O

計算された属性

  • せいみつぶんしりょう: 212.11609238g/mol
  • どういたいしつりょう: 212.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 274
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 70Ų

6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27752200-0.05g
6-nitroso-6-azaspiro[4.5]decane-8-carboxylic acid
2624134-47-8 95.0%
0.05g
$900.0 2025-03-19
Enamine
EN300-27752200-2.5g
6-nitroso-6-azaspiro[4.5]decane-8-carboxylic acid
2624134-47-8 95.0%
2.5g
$2100.0 2025-03-19
Enamine
EN300-27752200-1.0g
6-nitroso-6-azaspiro[4.5]decane-8-carboxylic acid
2624134-47-8 95.0%
1.0g
$1070.0 2025-03-19
Enamine
EN300-27752200-5.0g
6-nitroso-6-azaspiro[4.5]decane-8-carboxylic acid
2624134-47-8 95.0%
5.0g
$3105.0 2025-03-19
Enamine
EN300-27752200-10.0g
6-nitroso-6-azaspiro[4.5]decane-8-carboxylic acid
2624134-47-8 95.0%
10.0g
$4606.0 2025-03-19
Enamine
EN300-27752200-0.5g
6-nitroso-6-azaspiro[4.5]decane-8-carboxylic acid
2624134-47-8 95.0%
0.5g
$1027.0 2025-03-19
Enamine
EN300-27752200-0.1g
6-nitroso-6-azaspiro[4.5]decane-8-carboxylic acid
2624134-47-8 95.0%
0.1g
$943.0 2025-03-19
Enamine
EN300-27752200-0.25g
6-nitroso-6-azaspiro[4.5]decane-8-carboxylic acid
2624134-47-8 95.0%
0.25g
$985.0 2025-03-19

6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid 関連文献

6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acidに関する追加情報

Introduction to 6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid (CAS No. 2624134-47-8)

6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid, identified by the chemical identifier CAS No. 2624134-47-8, is a compound of significant interest in the field of medicinal chemistry and bioorganic synthesis. Its unique structural framework, featuring a spirocyclic nitroso group and an azaspiro core, positions it as a versatile intermediate for the development of novel pharmacological agents. This introduction delves into the compound's structural characteristics, synthetic methodologies, and its emerging applications in pharmaceutical research, emphasizing recent advancements and potential therapeutic implications.

The molecular structure of 6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid consists of a spirocyclic system comprising two fused rings: a decane ring and an azacycloheptane moiety. The presence of a nitroso group at the 6-position introduces electrophilic reactivity, making it a valuable precursor for further functionalization. The carboxylic acid functionality at the 8-position further enhances its utility as a building block for more complex molecules. This dual reactivity has garnered attention from synthetic chemists seeking to develop innovative strategies for constructing heterocyclic scaffolds relevant to drug discovery.

The synthesis of 6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid represents a challenge due to the intricate nature of its spirocyclic framework. Recent studies have demonstrated the feasibility of constructing this scaffold through multi-step organic transformations, including cyclization reactions and nitrosation processes. Advances in catalytic methods have enabled more efficient and scalable syntheses, reducing the reliance on hazardous reagents and improving overall yields. These developments align with the broader trend in medicinal chemistry toward greener and more sustainable synthetic routes.

One of the most compelling aspects of 6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid is its potential as a pharmacophore in drug design. The spirocyclic core mimics natural product motifs known to exhibit biological activity, while the nitroso group can serve as a bioisostere for other functional groups, such as nitriles or carbamates, which are frequently found in active pharmaceutical ingredients (APIs). Preliminary computational studies suggest that this compound may interact with biological targets through multiple binding modes, enhancing its suitability for developing multivalent ligands or allosteric modulators.

Recent experimental investigations have explored the pharmacological profile of derivatives derived from 6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid. For instance, modifications at the nitroso position have been investigated for their impact on metabolic stability and binding affinity to protein targets. Additionally, incorporation of this scaffold into peptidomimetics has shown promise in modulating enzyme activity relevant to inflammatory pathways. These findings underscore the compound's versatility and highlight its potential as a foundation for next-generation therapeutics.

The role of CAS No. 2624134-47-8 in medicinal chemistry extends beyond its structural novelty; it also serves as a model system for understanding electronic effects and steric interactions within spirocyclic frameworks. By studying its reactivity and biological interactions, researchers can gain insights into designing more effective small molecules with improved pharmacokinetic properties. This approach is particularly relevant in addressing challenges such as poor solubility or rapid clearance, which are common hurdles in drug development.

In conclusion, 6-Nitroso-6-azaspiro[4.5]decane-8-carboxylic acid represents a fascinating compound with broad applications in synthetic chemistry and drug discovery. Its unique structural features and reactivity make it an attractive candidate for further exploration in medicinal chemistry research. As methodologies for its synthesis continue to evolve, so too will its potential contributions to developing novel therapeutic agents that address unmet medical needs.

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